molecular formula C14H20ClN3S B4194804 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

Cat. No. B4194804
M. Wt: 297.8 g/mol
InChI Key: HJJUQNWUKRUERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. The inhibition of PDE10A by this compound has been shown to have beneficial effects in a variety of physiological and pathological conditions.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride is based on its inhibition of 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride. 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride is an enzyme that is involved in the regulation of intracellular signaling pathways. Inhibition of 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This increase in cAMP and cGMP levels has been shown to have beneficial effects in a variety of physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride are primarily related to its effects on intracellular signaling pathways. In preclinical models, the compound has been shown to improve cognitive function, reduce motor deficits, and increase insulin sensitivity. These effects are believed to be due to the compound's ability to increase cAMP and cGMP levels in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride in lab experiments include its potent inhibition of 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride and its well-established effects on intracellular signaling pathways. However, there are also some limitations to using this compound in lab experiments. For example, its high potency and selectivity may make it difficult to achieve the desired level of inhibition without causing off-target effects. Additionally, its relatively high cost may limit its use in some research settings.

Future Directions

There are several future directions for research on 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride. One potential direction is the development of more selective and potent inhibitors of 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride based on the chemical structure of this compound. Another direction is the investigation of the compound's effects on other intracellular signaling pathways and its potential use in the treatment of other diseases. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, may also be an area of future research.

Scientific Research Applications

The scientific research application of 5,6-dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride is focused on its potential therapeutic applications. The compound has been studied extensively in preclinical models for its effects on neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

5,6-dimethyl-4-(3-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.ClH/c1-9-5-4-6-17(7-9)13-12-10(2)11(3)18-14(12)16-8-15-13;/h8-9H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJUQNWUKRUERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C(=C(SC3=NC=N2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,6-Dimethyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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